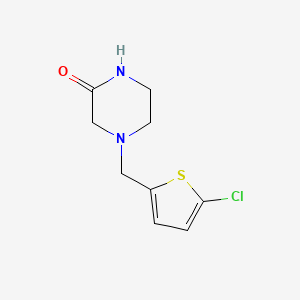

4-((5-Chlorothiophen-2-yl)methyl)piperazin-2-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

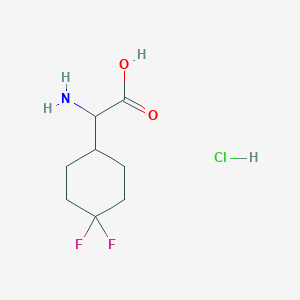

This compound is a small molecule . It belongs to the class of organic compounds known as alpha amino acids and derivatives . These are amino acids in which the amino group is attached to the carbon atom immediately adjacent to the carboxylate group (alpha carbon), or a derivative thereof .

Molecular Structure Analysis

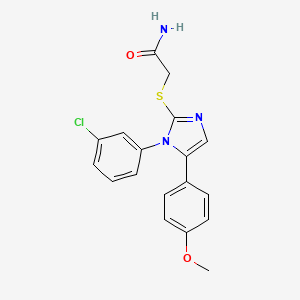

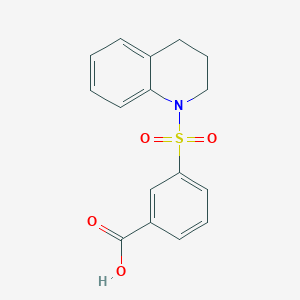

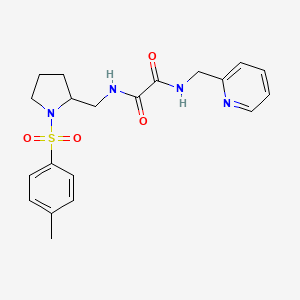

The molecular structure of this compound includes several functional groups and rings. It contains a piperazine ring, a thiophene ring, and a sulfonyl group . The chemical formula is C18H17ClN4O3S2 .Aplicaciones Científicas De Investigación

Synthesis and Pharmacological Applications

Antidepressant and Antianxiety Activities : Compounds similar to 4-((5-Chlorothiophen-2-yl)methyl)piperazin-2-one have been synthesized and evaluated for their antidepressant and antianxiety activities. Studies have shown that certain derivatives reduce the duration of immobility times in behavioral tests, indicating potential antidepressant effects (J. Kumar et al., 2017).

Antimicrobial Activities : Some derivatives have exhibited moderate activity against Gram-positive and Gram-negative bacteria and fungi, which suggests their potential use in antimicrobial therapies (J.V.Guna et al., 2009).

Neuroprotective Activity : Certain compounds have shown significant neuroprotective activity in models of acute cerebral ischemia (Y. Zhong et al., 2014).

Chemical Synthesis and Modification

Synthetic Methodology : Novel synthesis methods for related compounds have been developed, contributing to the field of organic synthesis (M. Wujec and R. Typek, 2023).

Molecular Design : The design and synthesis of new derivatives have been explored for enhancing specific biological activities, demonstrating the compound's versatility in drug design (R. Romagnoli et al., 2008).

Microwave-Assisted Synthesis : Advanced synthesis techniques like microwave-assisted synthesis have been used for rapid generation of structurally related compounds (Alfred L Williams et al., 2010).

Molecular Imaging and Receptor Studies

PET Imaging Studies : Derivatives have been synthesized and evaluated for imaging of serotonin receptors in the brain, useful in studying neurological disorders and drug development (Yoko Shimoda et al., 2013).

Receptor Ligand Research : The development of receptor ligands, particularly for serotonin receptors, highlights the compound's application in understanding receptor mechanisms and potential therapeutic targets (R. Nirogi et al., 2012).

Mecanismo De Acción

Target of Action

It is known to belong to the class of organic compounds known as alpha amino acids and derivatives . These compounds are characterized by an amino group attached to the carbon atom immediately adjacent to the carboxylate group (alpha carbon), or a derivative thereof .

Biochemical Pathways

Compounds of similar structure have been found to modulate the pharmacokinetic properties of drug substances

Propiedades

IUPAC Name |

4-[(5-chlorothiophen-2-yl)methyl]piperazin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClN2OS/c10-8-2-1-7(14-8)5-12-4-3-11-9(13)6-12/h1-2H,3-6H2,(H,11,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLWGDSNOOLAHNS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC(=O)N1)CC2=CC=C(S2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClN2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.72 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(8-(Azepan-1-yl)-[1,3]dioxolo[4,5-g]quinolin-7-yl)(p-tolyl)methanone](/img/structure/B2450843.png)

![6-Bromo-2-methoxypyrazolo[1,5-a]pyrimidine](/img/structure/B2450845.png)

![N-ethyl-N'-[(3-thiophen-2-ylsulfonyl-1,3-oxazinan-2-yl)methyl]oxamide](/img/structure/B2450847.png)

![2-[(6-Ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-1-(3-nitrophenyl)ethanone](/img/structure/B2450854.png)

![Methyl 3-{3-[(1,3-benzodioxol-5-ylmethyl)amino]-3-oxopropyl}-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate](/img/no-structure.png)

![1-[4-Phenyl-4-[4-(piperidine-1-carbonyl)piperazine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2450863.png)